molecular formula C22H19FN4O3S B2984656 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 1705995-33-0

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2984656
CAS No.: 1705995-33-0
M. Wt: 438.48
InChI Key: HYUOGBLUTYTVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a novel chemical entity designed for advanced pharmaceutical research and drug discovery. This compound features a unique hybrid architecture that integrates three distinct pharmacophoric motifs: a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group, a central piperidine ring, and an isoxazole moiety bearing a thiophene heterocycle. This specific molecular design is of significant interest for the development of central nervous system (CNS) active compounds and other therapeutic agents. The 1,2,4-oxadiazole ring is a well-established bioisostere, commonly used to replace ester and amide functional groups to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Its incorporation, along with the fluorophenyl group, is a strategy frequently employed to fine-tune a molecule's lipophilicity, membrane permeability, and overall drug-likeness. The piperidine and isoxazole-thiophene elements are privileged structures in medicinal chemistry, often associated with biological activity across a range of protein targets. As a research chemical, this compound is a valuable tool for screening against various biological targets, particularly in the development of receptor probes and the investigation of new mechanisms of action. It is ideal for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a key synthetic intermediate. The compound is supplied for research purposes as a high-purity material. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c23-16-7-2-1-6-15(16)21-24-20(30-26-21)11-14-5-3-9-27(13-14)22(28)17-12-18(29-25-17)19-8-4-10-31-19/h1-2,4,6-8,10,12,14H,3,5,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUOGBLUTYTVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile under acidic conditions.

    Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Synthesis of the Isoxazole Ring: The isoxazole ring is typically formed via a cyclization reaction involving a nitrile oxide and an alkyne.

    Final Coupling: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings.

    Reduction: Reduction reactions can target the oxadiazole and isoxazole rings.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the presence of bioactive heterocycles.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The fluorophenyl and oxadiazole moieties are known to interact with various biological targets, making this compound a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity to certain proteins, while the oxadiazole and isoxazole rings could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related compounds, focusing on substituents, heterocyclic cores, and inferred bioactivities:

Compound Molecular Formula Key Features Potential Bioactivity
Target Compound C₂₂H₁₈FN₃O₂S 1,2,4-oxadiazole, 2-fluorophenyl, piperidine-methyl, thiophene-isoxazole Enzyme inhibition, CNS targeting (inferred)
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone C₁₈H₁₅FN₄S₂ 1,3,4-thiadiazole (vs. 1,2,4-oxadiazole), methyl-thiadiazole Antimicrobial, antitumor (hypothesized)
2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one C₃₄H₂₈F₂N₆O₂S Chromen-4-one, pyrazolo-pyrimidine, morpholine-thiophene Kinase inhibition, anticancer (experimental)
Key Observations:

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole ring differs from the 1,3,4-thiadiazole in , altering electronic properties and binding affinity. The pyrazolo-pyrimidine core in offers a larger planar structure for DNA intercalation or kinase binding.

Substituent Impact :

  • The 2-fluorophenyl group in the target compound vs. 3-fluorophenyl in may influence steric hindrance and target selectivity.
  • Thiophene-isoxazole in the target compound provides an electron-rich system for receptor interactions, contrasting with the morpholine-thiophene in , which introduces basicity and solubility.

Bioactivity Trends: Fluorinated heterocycles (e.g., in ) are frequently associated with anticancer and antimicrobial activities due to enhanced bioavailability and target engagement.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1,3,4-Thiadiazole Analog Pyrazolo-Pyrimidine Analog
Molecular Weight (g/mol) 407.46 377.47 640.68
LogP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Donors 0 0 2
Rotatable Bonds 5 4 7
PSA (Ų) 75.9 88.5 112.3
Analysis:
  • The target compound’s lower polar surface area (PSA) compared to suggests better blood-brain barrier penetration, aligning with its piperidine motif.
  • Higher LogP in correlates with increased lipophilicity, which may enhance tissue distribution but reduce aqueous solubility.

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone represents a novel class of heterocyclic compounds with potential pharmacological applications. This article explores its biological activity, focusing on anticancer, antimicrobial, and other therapeutic effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a piperidine ring, oxadiazole, and isoxazole moieties, which are known for their diverse biological activities. The presence of the 2-fluorophenyl group enhances its pharmacological profile due to increased lipophilicity and potential receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of oxadiazole derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)25.72 ± 3.95Induction of apoptosis
Compound BU87 (Glioblastoma)45.2 ± 13.0Inhibition of cell proliferation
Target CompoundVariousTBDTBD

Research indicated that the target compound could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators .

Antimicrobial Activity

Oxadiazole derivatives have also shown promising antimicrobial properties. The target compound's structural features suggest potential activity against bacteria and fungi. A review on oxadiazole derivatives noted their effectiveness against Mycobacterium tuberculosis , with some compounds achieving an IC50 as low as 0.045 µg/mL .

Case Studies

  • Study on Anticancer Activity :
    A study conducted by Goreti Ribeiro Morais et al. evaluated several oxadiazole derivatives for their anticancer activity. The results indicated that the derivatives could suppress tumor growth in vivo when administered to tumor-bearing mice .
  • Antimicrobial Efficacy :
    In vitro studies demonstrated that certain oxadiazole compounds exhibited significant antibacterial activity against resistant strains of bacteria, including those responsible for tuberculosis .

The biological activity of oxadiazole derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Many derivatives activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Some compounds inhibit key enzymes involved in bacterial metabolism, thus exerting antibacterial effects.
  • Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways that affect cell survival and proliferation.

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